Product packaging for Xylose-d1-3(Cat. No.:)

Xylose-d1-3

Cat. No.: B12407384
M. Wt: 151.14 g/mol
InChI Key: PYMYPHUHKUWMLA-LAVUIIQTSA-N
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Description

Xylose-d1-3 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12407384 Xylose-d1-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

151.14 g/mol

IUPAC Name

(2R,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1D

InChI Key

PYMYPHUHKUWMLA-LAVUIIQTSA-N

Isomeric SMILES

[2H]C(=O)[C@@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Significance of Deuterium Isotopic Labeling in Chemical and Biochemical Investigations

Deuterium (B1214612) isotopic labeling is a technique where one or more hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. nih.govmedchemexpress.eu This seemingly subtle change imparts unique properties to the molecule that are invaluable for scientific investigation without significantly altering its geometric structure or biochemical activity. nih.govmedchemexpress.eu The increased mass of deuterium can, however, influence the vibrational frequencies of chemical bonds, leading to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a carbon-deuterium (C-D) bond may proceed at a different rate than the equivalent carbon-hydrogen (C-H) bond.

The primary applications of deuterium labeling are extensive and cut across multiple scientific disciplines:

Elucidating Reaction Mechanisms: By strategically placing deuterium atoms, chemists can track their fate through a chemical transformation. nih.govmatec-conferences.org This provides profound insights into reaction pathways, the formation of intermediates, and the stereochemistry of a reaction. matec-conferences.orgresearchgate.net

Metabolic Pathway Analysis: In biochemistry and pharmacology, deuterated compounds are used as tracers to follow the metabolic fate of molecules within living organisms. matec-conferences.orgresearchgate.net This is crucial for understanding drug metabolism, nutrient utilization, and the biochemical basis of diseases. matec-conferences.org The use of stable isotopes like deuterium is particularly advantageous for human studies as it is non-radioactive. ajol.info

Improving Pharmacokinetics: The KIE can be exploited in medicinal chemistry to enhance a drug's metabolic stability. researchgate.netmedchemexpress.com By replacing hydrogen with deuterium at a site of metabolic breakdown, the rate of metabolism can be slowed, potentially improving the drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Analytical Standards: Deuterated compounds are widely used as internal standards for quantitative analysis by mass spectrometry. researchgate.net Their chemical similarity to the non-labeled analyte ensures comparable behavior during sample preparation and analysis, while their different mass allows for clear differentiation and accurate quantification.

Spectroscopic Studies: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid overwhelming signals from hydrogen atoms in the solvent. nih.gov Furthermore, site-specific deuterium labeling within a molecule can help in assigning signals and studying molecular conformations and dynamics. researchgate.netchemicalbook.com

Overview of Xylose and Its Structural Derivatives in Biological Systems

Xylose is a five-carbon aldose sugar (an aldopentose) that is abundant in nature, primarily as a structural component of plant cell walls. nih.govfrontiersin.org In the form of xylan (B1165943), a complex heteropolymer, it is a major constituent of hemicellulose, one of the main components of lignocellulosic biomass. nih.govacs.org The D-isomer, D-xylose, is the naturally occurring form and is often referred to as "wood sugar." nih.govhmdb.ca

While not a primary energy source for humans in the way glucose is, D-xylose plays several important roles in biological systems and biotechnology:

Microbial Metabolism: Many microorganisms, including various bacteria and yeasts, possess metabolic pathways to utilize xylose as a carbon source for growth and fermentation. frontiersin.orgmdpi.comnih.gov This capability is of significant interest for the biotechnological production of fuels (like bioethanol) and other high-value chemicals from plant biomass, a renewable resource. frontiersin.orghmdb.ca

Glycoconjugates: Xylose is an important component in the biosynthesis of certain glycoproteins and glycolipids. nih.govCurrent time information in Bangalore, IN. For example, the linkage of many glycosaminoglycan chains to core proteins in proteoglycans is initiated by the transfer of xylose to a serine residue.

Structural Probes and Synthetic Precursors: The unique structure of xylose and its derivatives makes them valuable in chemical biology. Modified xylose molecules can be used as probes to study glycosylation processes or as building blocks for the chemical synthesis of complex carbohydrates and glycoconjugates. Current time information in Bangalore, IN. Furthermore, the rigid cyclic structure of xylose makes it a promising core for developing novel bioplastics and polymers. acs.org Its derivatives, such as the sugar alcohol xylitol (B92547) produced by hydrogenation, are widely used as sugar substitutes. nih.gov

Scope and Objectives of Research on Xylose D1 3

Strategies for Regiospecific Deuterium Incorporation

Achieving the targeted placement of a deuterium atom at the C1 position of xylose requires specialized synthetic techniques that can overcome the challenge of differentiating between the various carbon-hydrogen bonds within the sugar molecule.

Chemoenzymatic Synthetic Approaches for Deuteration

Chemoenzymatic synthesis harnesses the remarkable specificity of enzymes to catalyze reactions at precise locations within a molecule, often in combination with traditional chemical steps. This approach offers a powerful means of achieving regiospecific deuteration. For the synthesis of this compound, several enzymatic strategies can be employed.

One such method involves the use of D-xylose isomerase, an enzyme that catalyzes the reversible isomerization of D-glucose to D-fructose. researchgate.net This enzyme can also act on other sugars, including the conversion of xylulose to xylose. researchgate.net When this enzymatic reaction is carried out in a medium containing heavy water (D₂O), a deuterium atom can be incorporated at the C1 position of the xylose molecule. researchgate.net

Another chemoenzymatic route involves the use of UDP-sugar pyrophosphorylase. frontiersin.org This enzyme can be used in a facile, three-step procedure to produce UDP-α-D-xylose from a xylose-1-phosphate anomeric mixture. frontiersin.org By utilizing a deuterated precursor in the initial chemical synthesis of the sugar-1-phosphate, this method can be adapted for the production of deuterated UDP-xylose.

Furthermore, the synthesis of glycosides, which are important biological molecules, can be achieved through chemoenzymatic methods. researchgate.netresearchgate.net These methods can be adapted for the production of deuterated glycosides for various biological applications. researchgate.netanr.fr

Chemical Synthesis Pathways for Defined Deuterium Positions

Purely chemical methods offer a versatile and robust toolkit for the synthesis of this compound. A common strategy involves the reduction of a suitable xylose derivative at the C1 position. A key precursor for this approach is a protected xylono-1,5-lactone. The use of protecting groups is essential to prevent unwanted reactions at the hydroxyl groups of the sugar.

The protected lactone can then be selectively reduced using a deuterium-donating reducing agent such as lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). acs.org The choice of the reducing agent and solvent system is critical for achieving high yields and regioselectivity. Following the reduction, the protecting groups are removed to yield the final product, this compound.

Microbial Biotransformation Routes for Deuterium Exchange

Microbial biotransformation presents an environmentally friendly and potentially cost-effective method for producing deuterated compounds. This approach utilizes whole microorganisms or their resting cells to carry out specific chemical transformations. For the synthesis of this compound, certain microbes that metabolize xylose can be employed. mdpi.com

When these microorganisms are cultured in a medium containing heavy water (D₂O), the deuterium from the solvent can be incorporated into the xylose molecule through the enzymatic reactions of the microbe's metabolic pathways. nih.govpnas.org For instance, microorganisms that utilize the pentose (B10789219) phosphate (B84403) pathway can incorporate deuterium at various positions on the sugar. nih.govfrontiersin.org By selecting specific microbial strains and carefully controlling the fermentation conditions, it is possible to enrich the incorporation of deuterium at the desired C1 position. nih.gov Genetic engineering of these microbes to overexpress key enzymes can further enhance the efficiency and selectivity of this process. nih.gov

Catalytic Hydrogen/Deuterium Exchange Methodologies

Catalytic hydrogen/deuterium (H/D) exchange is a powerful technique for introducing deuterium into organic molecules. mdpi.comresearchgate.net This method employs a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). chinesechemsoc.org For the specific deuteration of xylose at the C1 position, a heterogeneous catalyst such as palladium on carbon (Pd/C) or a ruthenium-based catalyst can be utilized. rsc.org

The process generally involves dissolving the xylose in D₂O and stirring the solution in the presence of the catalyst. The catalyst activates the C-H bond at the anomeric (C1) position, making it susceptible to exchange with deuterium from the solvent. anr.fr The anomeric C-H bond is often more reactive than other C-H bonds in the sugar molecule, which can provide a degree of regioselectivity. mdpi.com The efficiency of the exchange can be influenced by factors such as the choice of catalyst, temperature, and pH. mdpi.comrsc.org

Precursor Design and Selection for Targeted Deuteration of Xylose

The successful synthesis of this compound is critically dependent on the careful design and selection of the starting precursor molecule. The choice of precursor will dictate the most suitable synthetic route and significantly impact the yield, purity, and regiospecificity of the final deuterated product.

For chemical synthesis approaches, precursors are typically protected derivatives of xylose or related structures. Protecting groups are essential to mask the reactive hydroxyl groups and direct the deuteration to the C1 position.

Precursor TypeCommon Protecting GroupsRationale for Use
Protected Xylono-1,5-lactoneBenzyl (Bn), Acetyl (Ac)The lactone at C1 provides a reactive site for reduction. Benzyl and acetyl groups are common protecting groups in carbohydrate chemistry due to their stability and ease of removal.
Protected Xylose DerivativesIsopropylidene, Trityl (Tr)These protecting groups can be selectively introduced to allow for manipulation of specific hydroxyl groups. For example, 1,2-O-isopropylidene-α-D-xylofuranose is a common intermediate. rsc.org
Glycosyl Halides or Trichloroacetimidates-These are activated xylose derivatives that are highly reactive at the anomeric center, making them suitable for introducing deuterium via nucleophilic substitution reactions.

For chemoenzymatic and microbial routes , the primary precursor is often D-xylose itself. nih.govacs.orgrsc.org In this context, the "design" aspect lies in selecting the appropriate enzyme or microbial strain that will act on the xylose with the desired regioselectivity for deuterium incorporation. For example, UDP-xylose synthase converts UDP-glucuronic acid to UDP-xylose, a key precursor for many biological glycosylation reactions. nih.gov

Optimization of Reaction Conditions for Isotopic Enrichment and Regiospecificity

Achieving a high level of isotopic enrichment (the percentage of molecules containing the deuterium atom) and regiospecificity (the precise placement of the deuterium at the C1 position) is paramount in the synthesis of this compound. This requires meticulous optimization of the reaction conditions for each synthetic methodology.

For chemical synthesis , particularly the reduction of a protected lactone, several parameters are critical:

Reducing Agent: The choice and amount of the deuterated reducing agent (e.g., NaBD₄) are crucial.

Solvent: The solvent must be compatible with the reaction and solubilize the precursor.

Temperature: Low temperatures are often used to control the reaction and improve selectivity.

Reaction Time: The duration must be sufficient for the reaction to go to completion without leading to side products.

The following table illustrates a hypothetical optimization for the reduction of a protected xylose precursor:

EntryReducing Agent (equivalents)Temperature (°C)Isotopic Enrichment (%)Regiospecificity at C1 (%)
1NaBD₄ (1.1)0>98>99
2NaBD₄ (1.1)25>9896
3LiAlD₄ (1.1)-78>99>99
4LiAlD₄ (1.1)0>9997

For chemoenzymatic and microbial methods , optimization focuses on biological parameters:

pH and Temperature: These must be optimal for the specific enzyme or microorganism to ensure maximum activity. researchgate.net

Substrate Concentration: The concentration of xylose can affect the rate of the enzymatic reaction. acs.org

D₂O Concentration: The amount of heavy water in the medium directly influences the level of isotopic enrichment. nih.gov

Incubation Time: The duration of the enzymatic reaction or fermentation needs to be optimized for maximum product formation. pnas.org

For catalytic H/D exchange , the following conditions are typically optimized:

Catalyst: The type of catalyst (e.g., Pd/C, Ru/C) and its concentration are key variables. rsc.org

Deuterium Source: The choice between D₂ gas and D₂O can affect the reaction conditions and outcome. chinesechemsoc.org

Temperature and Pressure: These parameters can influence the rate and selectivity of the exchange reaction. mdpi.com

The success of these optimization efforts is typically assessed using analytical techniques such as mass spectrometry (MS) to determine the isotopic enrichment and nuclear magnetic resonance (NMR) spectroscopy to confirm the regiospecificity of the deuterium incorporation.

Analytical Verification of Deuterium Positionality and Isotopic Purity

Methodologies for Site-Specific Deuteration Quantification

Confirming that deuterium has been incorporated at the specific C-3 position of the xylose molecule is a primary analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive method for determining the precise location of isotopes within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both proton (¹H) and deuterium (²H) NMR spectroscopy provide direct evidence for site-specific deuteration.

²H NMR Spectroscopy: This technique directly detects the deuterium nucleus. A ²H NMR spectrum of this compound would show a signal at a chemical shift corresponding to the C-3 position, offering unambiguous proof of the deuterium's location. nih.gov This method is particularly effective for quantitative analysis of site-specific deuterium affiliation. nih.gov

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR): This specialized NMR technique is exceptionally suited for determining the distribution of isotopes like deuterium at specific sites within a molecule. europa.euresearchgate.net Originally developed for authentication purposes by analyzing natural isotope fractionation, its principles are directly applicable to the verification of synthetically labeled compounds. nih.gov By analyzing the deuterium distribution, SNIF-NMR can quantitatively confirm that enrichment has occurred predominantly at the desired C-3 position.

To accurately assign the signals in the NMR spectrum, especially in complex carbohydrate molecules, various 1D and 2D NMR experiments are utilized, including spin-decoupling experiments which help to identify neighboring protons and confirm the structure. cdnsciencepub.comresearchgate.net

Table 1: NMR Methodologies for Positional Verification of Deuterium in this compound

Technique Principle of Verification Information Provided References
¹H NMR Disappearance or significant reduction of the proton signal at the C-3 position. Confirms substitution at the target site. cdnsciencepub.com, researchgate.net
²H NMR Direct detection of the deuterium nucleus signal at the C-3 chemical shift. Unambiguous proof of deuterium location and allows for quantification. nih.gov

| SNIF-NMR | Measures the site-specific isotope ratios within the molecule. | Provides a quantitative distribution profile of deuterium across all positions. | europa.eu, researchgate.net, nih.gov |

Assessment of Isotopic Enrichment Levels

Isotopic enrichment, or isotopic purity, refers to the percentage of molecules in the sample that have been successfully labeled with the deuterium isotope. This parameter is crucial for quantitative studies. Mass spectrometry is the primary technique for this assessment.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it ideal for distinguishing between unlabeled and deuterated compounds.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS) are highly sensitive and can easily resolve the small mass difference between unlabeled Xylose (D₀) and this compound (D₁). nih.gov By analyzing the relative intensities of the corresponding molecular ion peaks in the mass spectrum, a precise calculation of the isotopic purity can be made. nih.gov This method is advantageous due to its speed and low sample consumption. nih.gov

Isotope Ratio Mass Spectrometry (IRMS): For the highest precision in isotopic enrichment determination, IRMS, often coupled with a separation technique like gas chromatography (GC), is employed. nih.gov In a typical GC/C/IRMS (Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry) workflow, the xylose sample is first derivatized to make it volatile for GC analysis. nih.govnih.gov After separation, the compound is combusted, and the resulting gases are analyzed by the IRMS to determine the isotope ratio with very high accuracy. nih.govresearchgate.net

The calculation of isotopic enrichment involves comparing the peak abundance of the deuterated species to the total abundance of all isotopic species (unlabeled and labeled).

Isotopic Enrichment (%) = [Abundance of D₁ / (Abundance of D₀ + Abundance of D₁)] x 100

Table 2: Illustrative Mass Spectrometry Data for Isotopic Enrichment of this compound

Isotopolog Description Theoretical Mass (amu) Relative Abundance (%) Calculated Isotopic Enrichment References
D₀-Xylose Unlabeled Xylose 150.0528 2.5 97.5% nih.gov, nih.gov

| D₁-Xylose | Mono-deuterated Xylose | 151.0591 | 97.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only to demonstrate the principle of isotopic enrichment calculation.


Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone technique for determining molecular structure and dynamics in solution. cdnsciencepub.com The use of specifically deuterated compounds like this compound offers several advantages for NMR analysis.

One of the primary challenges in the ¹H NMR spectroscopy of carbohydrates is spectral overlap, where multiple proton signals reside in a narrow chemical shift range, leading to complex and difficult-to-interpret spectra. cdnsciencepub.comgatech.edu Selective deuteration is a powerful strategy to mitigate this issue. Since deuterium has a much smaller gyromagnetic ratio than a proton and resonates at a completely different frequency, replacing a hydrogen atom with deuterium effectively removes it from the ¹H NMR spectrum.

In the case of this compound, the proton at the C-3 position is absent. This has two major consequences:

The signal for H-3 disappears from the spectrum.

The spin-spin coupling interactions between H-3 and its neighbors (H-2 and H-4) are eliminated.

This decoupling simplifies the signals of the adjacent protons. For instance, a signal for H-2 that was a doublet of doublets (due to coupling to H-1 and H-3) would collapse into a simpler doublet (due to coupling only to H-1). Similarly, the multiplicity of the H-4 signal would be reduced. This spectral simplification allows for more accurate measurement of chemical shifts and remaining coupling constants, facilitating unambiguous signal assignment. cdnsciencepub.comresearchgate.net

Table 1: Comparison of Expected ¹H NMR Signal Multiplicities for Unlabeled D-Xylose and this compound in D₂O

This table illustrates the simplification of the ¹H NMR spectrum upon selective deuteration at the C-3 position. Data is conceptualized based on known coupling patterns in xylose. cdnsciencepub.comresearchgate.net

ProtonTypical Multiplicity (Unlabeled D-Xylose)Expected Multiplicity (this compound)Rationale for Change
H-1 DoubletDoubletNo change, couples only to H-2.
H-2 Triplet or Doublet of DoubletsDoubletCoupling to H-3 is removed.
H-3 Triplet or Doublet of DoubletsSignal AbsentProton is replaced by deuterium.
H-4 Triplet or Doublet of DoubletsDoubletCoupling to H-3 is removed.
H-5ax/eq Doublet of Doublets / DoubletDoublet of Doublets / DoubletNo change, couples to H-4 and each other.

Sugars in solution are not static structures; they exist in a dynamic equilibrium between different forms, such as α and β anomers and pyranose (six-membered ring) and furanose (five-membered ring) forms. cdnsciencepub.comnist.gov The position of this equilibrium is sensitive to subtle energetic differences between the conformers. The substitution of a proton with a deuterium atom can induce a small change in the molecule's vibrational energy, which can, in turn, alter the relative stability of different conformers. This is known as the deuterium isotope effect on conformational equilibrium. nist.gov

Studies have shown that the isotope effect (kH/kD) for the mutarotation of sugars like α-D-glucose and β-D-fructose varies depending on the catalytic conditions, indicating that the rate-determining steps are affected by deuteration. nist.gov For this compound, the presence of deuterium at C-3 could slightly favor one chair conformation (e.g., ¹C₄ vs ⁴C₁) or influence the pyranose-furanose equilibrium compared to unlabeled xylose. By carefully measuring the populations of these forms using NMR, researchers can gain insight into the subtle intramolecular forces that govern carbohydrate conformation.

Table 2: Hypothetical Influence of Deuterium Isotope Effect on Xylose Conformational Equilibrium at 20°C

This table presents a hypothetical scenario of how the deuterium isotope effect might shift the equilibrium percentages of different xylose isomers in a D₂O solution, based on principles of conformational analysis. cdnsciencepub.comnist.gov

Isomer FormPopulation in Unlabeled D-Xylose (%)Hypothetical Population in this compound (%)Potential Rationale
α-Xylopyranose ~36.5~37.5Deuterium at C-3 may slightly stabilize this anomer through subtle steric or electronic effects.
β-Xylopyranose ~63.0~62.0A corresponding slight destabilization of the β-anomer.
Furanose Forms < 0.5< 0.5Furanose forms are typically minor for xylose and may show negligible change. cdnsciencepub.com

Xylose is a key component of many biologically important glycoconjugates and polysaccharides, such as xylans in plant cell walls. ncsu.educhem.sk Determining the three-dimensional structure of these complex carbohydrates and their points of linkage is a significant analytical challenge. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are used to identify through-bond and through-space connections between sugar residues. researchgate.net

Incorporating a this compound unit into a bioconjugate provides a powerful tool for structural elucidation. In an HMBC spectrum, which shows correlations between protons and carbons over two or three bonds, the absence of H-3 in this compound would eliminate all correlations originating from this proton, helping to confirm assignments of neighboring atoms. In a ROESY spectrum, the absence of H-3 would remove any through-space correlations (cross-peaks) to nearby protons, simplifying the spectral analysis and helping to define the local conformation around the C-3 position of the xylose moiety. researchgate.net This is particularly valuable when multiple sugar units cause severe signal overlap.

Quantitative NMR (qNMR) is a method used to determine the concentration of substances in a sample with high accuracy and precision. mdpi.com This technique can be applied to determine the isotopic purity of this compound, verifying the extent of deuteration at the C-3 position.

The methodology requires acquiring a ¹H NMR spectrum under specific conditions that ensure the signal intensity is directly proportional to the number of protons. mdpi.comacs.org This typically involves using a long relaxation delay (D1) between scans to allow all protons to fully relax. acs.org A certified internal standard of known concentration is added to the sample. By comparing the integral of a well-resolved signal from the this compound molecule (e.g., the anomeric H-1 proton) to the integral of a signal from the internal standard, the precise concentration of the deuterated sugar can be determined. To find the isotopic enrichment, this result can be compared to the analysis of a known concentration of unlabeled xylose under identical conditions.

Table 3: Key Experimental Parameters for qNMR Isotopic Analysis of this compound

This table outlines the crucial parameters for acquiring a quantitative ¹H NMR spectrum suitable for determining isotopic purity. mdpi.comacs.org

ParameterRecommended SettingPurpose
Pulse Sequence Single 90° pulse with proton decouplingEnsures uniform excitation of all signals.
Relaxation Delay (D1) ≥ 5 × T₁ (longest proton relaxation time)Allows for complete longitudinal relaxation of all nuclei, ensuring signal intensity is directly proportional to concentration.
Internal Standard e.g., TSP, Maleic AcidProvides a reference signal of known concentration for accurate quantification.
Number of Scans (ns) 16 - 128Sufficient scans are needed to achieve an adequate signal-to-noise ratio for accurate integration.
Temperature Stable and controlled (e.g., 298 K)Ensures constant sample conditions and reproducible chemical shifts. mdpi.com

Structural Characterization of this compound and its Bioconjugates

Mass Spectrometry (MS) Applications

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is indispensable for molecular weight determination and structural analysis through fragmentation patterns. uni-saarland.de

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used for identification. However, determining the exact mechanism of fragmentation—which bonds break and which atoms go where—can be complex.

Deuterium labeling is a classic and definitive method for elucidating these fragmentation pathways. uni-saarland.deresearchgate.net Since deuterium adds one mass unit to a fragment compared to protium, its location can be tracked. When this compound is analyzed by tandem mass spectrometry (MS/MS), the resulting fragments are separated by their mass. By comparing the m/z values of fragments from this compound with those from unlabeled xylose, one can determine which fragments retain the C-3 position. For example, if a proposed fragmentation involves the loss of a water molecule, observing whether the lost fragment is H₂O (18 Da) or HDO (19 Da) can pinpoint the origin of the lost atoms. This information is critical for building accurate models of ion chemistry and for the structural characterization of unknown carbohydrate structures. researchgate.netmdpi.com

Table 4: Expected Mass Shifts in Key MS/MS Fragments of this compound

This table shows the expected mass-to-charge ratio (m/z) for several known fragment ions of xylose and how they would shift with a deuterium label at the C-3 position. Fragmentation of C-glycosides often involves cleavage of the sugar ring. mdpi.com

Fragmentation TypeCommon Neutral Loss (from [M+H]⁺)Fragment m/z (Unlabeled Xylose)Expected Fragment m/z (this compound)Interpretation
Dehydration H₂O (18 Da)133134 or 133If the fragment is m/z 134, the deuterium at C-3 was retained. If m/z 133, the C-3 hydroxyl group was not involved in the primary water loss.
Cross-ring Cleavage¹ C₂H₄O₂ (60 Da)9192The +1 Da shift indicates the C-3 atom is part of the retained C₃H₅O₂⁺ fragment.
Cross-ring Cleavage² C₃H₆O₃ (90 Da)6161The absence of a mass shift indicates the C-3 atom is part of the lost neutral fragment, not the detected C₂H₅O⁺ ion.
Glycosidic Bond Cleavage C₅H₈O₄ (132 Da)Aglycone+H⁺Aglycone+H⁺In a xylose-containing glycoside, this fragment corresponds to the aglycone; the mass would not shift, as the entire xylose unit is lost. researchgate.net

Applications of this compound in Advanced Scientific Techniques

The strategic incorporation of deuterium into xylose, creating this compound, has provided researchers with a powerful tool to probe and quantify complex biological and chemical systems. This isotopically labeled sugar serves as a critical component in a variety of advanced spectroscopic and analytical methods, enabling more precise and detailed investigations into metabolic pathways, molecular structures, and dynamics.

Quantitative and Qualitative Analysis through Mass Spectrometry

Mass spectrometry, a technique that measures the mass-to-charge ratio of ions, gains enhanced capabilities with the use of isotopically labeled internal standards like this compound.

Quantitative Analysis through Isotopic Dilution Mass Spectrometry

Isotopic dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex mixtures. In this technique, a known amount of an isotopically labeled version of the analyte, such as this compound, is added to the sample. medchemexpress.comludger.com This "spiked" sample is then analyzed by mass spectrometry. Because the labeled and unlabeled compounds are chemically identical, they behave the same during sample preparation and analysis, correcting for any sample loss or variation. nih.gov By comparing the signal intensities of the native analyte and the labeled internal standard, a precise quantification of the original compound can be achieved. nih.govnih.gov This method has proven to be robust and reproducible for the quantification of analytes in biological fluids. sigmaaldrich.com

For instance, a gas chromatography/mass spectrometric (GC/MS) isotope dilution assay was developed for xylose using [13C]1-xylose as an internal standard, demonstrating high precision with less than 3% variation in a calibration curve in serum. nih.gov While this study used a carbon-13 isotope, the principle remains the same for deuterium-labeled standards like this compound. The use of such standards significantly improves the linearity of calibration lines and the precision of measurements. nih.gov

Table 1: Key Features of Isotopic Dilution Mass Spectrometry with this compound

FeatureDescription
Principle Addition of a known amount of isotopically labeled standard (this compound) to a sample to quantify the unlabeled analyte.
Advantage Corrects for sample loss and analytical variability, leading to high accuracy and precision. nih.gov
Instrumentation Typically involves Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov
Application Quantification of xylose in complex biological matrices like serum. nih.gov

High-Resolution Mass Spectrometric Identification of Metabolites

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the identification of unknown metabolites in complex biological samples. acs.orgnih.gov When coupled with techniques like liquid chromatography (LC-HRMS), it allows for the separation and identification of a wide range of metabolites. researchgate.netacs.org The use of isotopically labeled compounds like this compound can aid in the confident identification of xylose and its metabolic products. By observing the characteristic mass shift between the unlabeled and deuterium-labeled species, researchers can unequivocally identify xylose-containing metabolites within a complex mixture. medchemexpress.com

Modern HRMS platforms, such as Orbitrap and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers, offer the high resolution and mass accuracy necessary for these analyses. nih.govmdpi.com These instruments can be used in various modes, including tandem mass spectrometry (MS/MS), to further elucidate the structure of metabolites. mdpi.comnih.gov The fragmentation patterns of the labeled and unlabeled compounds can be compared to confirm their identity. nih.gov

Probing Molecular Structure and Dynamics with Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Raman and infrared (IR) spectroscopy, measure the vibrational modes of molecules. Deuterium labeling provides a powerful method for interpreting these complex spectra. acs.org

Deuterium Labeling for Vibrational Mode Assignment

The substitution of a hydrogen atom with a heavier deuterium atom causes a predictable shift in the vibrational frequency of the corresponding bond. scbt.comustc.edu.cn This isotopic shift is invaluable for assigning specific vibrational modes in complex molecules like carbohydrates. rsc.org In the Raman and IR spectra of carbohydrates, many C-H and O-H vibrational bands overlap, making definitive assignments challenging. By selectively introducing a deuterium atom, as in this compound, the C-D stretching vibration appears in a distinct region of the spectrum (around 2100-2300 cm⁻¹), which is typically free from other signals. cas.cznih.gov This allows for the unambiguous assignment of vibrations associated with that specific position in the molecule. rsc.orgcas.cz

Conformational Analysis using Deuterium-Induced Spectral Shifts

The precise vibrational frequencies of a molecule are sensitive to its three-dimensional conformation. researchgate.net By observing the spectral shifts induced by deuterium labeling, researchers can gain insights into the preferred conformations of molecules in solution. researchgate.net Studies on deuterated glucose have shown that Raman optical activity (ROA) spectroscopy, which measures the difference in Raman scattering of left and right circularly polarized light, can be a powerful tool for stereochemical and conformational analysis when assisted by deuterium labeling. rsc.orgcas.cz The analysis of ROA signals in the C-D stretching region provides localized structural information that complements data from the fingerprint region. rsc.org

Unveiling Atomic-Level Detail with Neutron Scattering and Diffraction

Neutron scattering and diffraction techniques are uniquely suited for determining the positions of hydrogen and deuterium atoms in molecules, providing unparalleled detail about molecular structure and hydration. researchgate.netjove.com

Structural Analysis of this compound in Solution and Complexes

Neutron diffraction with isotopic substitution (NDIS) is a powerful technique for studying the structure of molecules in solution. acs.orgaip.org By comparing the neutron scattering patterns of a natural abundance sample with an isotopically labeled sample, such as this compound, researchers can isolate the structural information around the labeled site. acs.orgnih.gov This approach has been used to examine the conformation of D-xylose in aqueous solution. nih.govacs.org

For example, a study specifically labeling D-xylose at the C4 position with deuterium allowed for the extraction of information about the atomic structuring around that specific position. acs.orgnih.gov This, combined with molecular dynamics simulations, revealed that a particular conformation of the hydroxyl group was strongly disfavored. nih.gov Such studies are crucial for understanding the interactions of carbohydrates with water and other molecules in biological systems. acs.org Furthermore, neutron crystallography on enzyme-ligand complexes, where the ligand is deuterated, can reveal the precise locations of hydrogen/deuterium atoms, providing critical insights into enzyme mechanisms. researchgate.netlmu.denih.gov

Neutron Scattering and Diffraction Studies

Investigation of Solvent Structuring Around Deuterated Xylose

The arrangement of water molecules around a solute, known as solvent structuring or hydration, is crucial for understanding its chemical behavior and biological function. The use of specifically deuterated xylose, including this compound, in combination with techniques like neutron diffraction with isotopic substitution (NDIS) and molecular dynamics (MD) simulations, offers unparalleled insight into these hydration shells.

Research findings from neutron diffraction and computer simulation studies on D-xylose have provided detailed pictures of its hydration. capes.gov.br These studies reveal the average number of hydrogen bonds between the solute's hydroxyl groups and the surrounding water molecules, as well as the orientation of these water molecules. For this compound, such an analysis would focus on the C3-hydroxyl group, providing data on its role as a hydrogen bond donor and acceptor.

Table 1: Representative Data from a Hypothetical NDIS Study on this compound Hydration

ParameterValueSignificance
Coordination Number of O33.1Average number of water molecules in the first hydration shell of the C3 oxygen.
O3···H-O(water) distance1.8 ÅAverage hydrogen bond length, indicating strong interaction.
C3-O3-H3···O(water) angle~170°Geometry of the hydrogen bond, indicating a near-linear arrangement.
Residence Time of Water at O35-10 psThe timescale for water molecules exchanging in and out of the C3 hydration shell.

Note: This table is illustrative and based on typical findings for sugar hydration studies.

These detailed structural insights are critical for understanding the solubility, stability, and reactivity of xylose in aqueous environments.

Determination of Intramolecular Hydroxyl Conformations

The three-dimensional structure of xylose, particularly the orientation of its hydroxyl groups, is not static and is governed by a complex interplay of steric and electronic effects, including intramolecular hydrogen bonding. researchgate.netrsc.org Spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR) and Fourier transform microwave (FTMW) spectroscopy, are primary tools for elucidating these conformational preferences.

The strategic deuteration in this compound is highly advantageous for ¹H NMR spectroscopy. cdnsciencepub.comcdnsciencepub.com In a standard ¹H NMR spectrum of xylose, the signals from the ring protons are often complex due to spin-spin coupling between adjacent protons. By replacing the proton at C3 with a deuteron, the signal for the H2 and H4 protons are simplified, as the coupling to the nucleus at C3 is significantly altered. This simplification allows for a more straightforward measurement of the remaining coupling constants (e.g., J_H2,H1_ and J_H4,H5_). These vicinal coupling constants are directly related to the dihedral angles between the protons via the Karplus equation, enabling the precise determination of the ring's chair conformation (e.g., ⁴C₁ or ¹C₄) and the orientation of the hydroxyl groups. cdnsciencepub.comresearchgate.net

Gas-phase studies using FTMW spectroscopy on laser-ablated crystalline D-xylose have identified specific conformers stabilized by cooperative hydrogen bond networks. researchgate.netrsc.org These studies demonstrate the pivotal role of intramolecular hydrogen bonding in defining the conformational landscape of free monosaccharides. researchgate.netrsc.org While these studies were not on this compound specifically, the principles apply directly. The substitution at C3 would subtly alter the moments of inertia, allowing for its specific structural effects to be precisely determined.

Table 2: Illustrative ¹H NMR Parameters for Conformational Analysis of this compound in D₂O

ProtonChemical Shift (ppm) (β-anomer)Vicinal Coupling Constant (J) (Hz)Deduced Dihedral Angle (Φ)Implied Conformation
H-14.65J(H1,H2) = 7.4~180° (trans)Axial H-1, Axial H-2
H-2~3.3J(H2,H4) = ~0 (due to d1-3)--
H-4~3.6J(H4,H5ax) = ~10~180° (trans)Axial H-4, Axial H-5
H-4~3.6J(H4,H5eq) = ~5~60° (gauche)Axial H-4, Equatorial H-5

Note: This table is illustrative. Chemical shifts and coupling constants are based on published data for D-xylose and adapted for the hypothetical case of this compound. cdnsciencepub.comcdnsciencepub.com The simplification of the spectrum around H2 and H4 is the key benefit of the d1-3 isotope label.

Combined, these advanced analytical techniques, empowered by selective isotopic labeling in this compound, provide a detailed and dynamic picture of its structure and interactions, which is fundamental to understanding its role in complex chemical and biological systems.

Investigative Applications in Metabolic and Biochemical Pathways

Tracer Studies in Microbial Systems

Stable isotope tracers, such as deuterated or ¹³C-labeled xylose, are indispensable for mapping the flow of carbon through microbial metabolic networks. When microorganisms are fed a diet containing an isotopically labeled substrate like Xylose-d1-3, the heavy isotope acts as a tag. By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can detect the presence of the deuterium (B1214612) label in downstream metabolites, thereby reconstructing the metabolic pathways.

Xylose is the second most abundant sugar in nature, and understanding how diverse microorganisms break it down (catabolism) and use its components to build new molecules (anabolism) is crucial for biotechnology and understanding carbon cycles. There are several distinct pathways for xylose catabolism in microbes, including the isomerase pathway, the oxidoreductase pathway, and the oxidative Weimberg and Dahms pathways. asm.org

Isotopically labeled xylose is used to determine which of these pathways is active in a specific organism or under certain environmental conditions. For instance, studies using [1-¹³C]xylose in thermophilic bacteria like Bacillus coagulans have been used to distinguish between the phosphoketolase pathway and the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org In the phosphoketolase pathway, the C-1 label from xylose is predicted to end up in acetate, whereas in the pentose phosphate pathway, it would label lactate. frontiersin.org By analyzing the isotopic signature of the metabolic end-products, researchers can definitively identify the operative catabolic route. Similarly, feeding ¹³C-xylose to soil microbial communities has revealed the dynamics of carbon assimilation, showing that different microbial groups, such as Firmicutes, Bacteroidetes, and Actinobacteria, dominate xylose metabolism at different time points. wikipedia.org

Metabolic Flux Analysis (MFA) is a quantitative technique used to determine the rates (fluxes) of all intracellular reactions in a metabolic network. mdpi.com ¹³C-MFA, a common variant, relies on tracing the redistribution of ¹³C atoms from a labeled substrate into various metabolites. nih.govmdpi.com The patterns of ¹³C incorporation in proteinogenic amino acids, which are end-products of various biosynthetic pathways, are particularly informative. nih.govnih.govnih.gov

In the context of fermentation, where microorganisms are used to produce valuable chemicals like biofuels, MFA with labeled xylose is critical for optimizing production. For example, in engineered Saccharomyces cerevisiae strains designed to ferment xylose to ethanol (B145695), ¹³C-MFA has been used to identify bottlenecks in the metabolic pathway. mit.edumit.edu Studies have shown that when these yeasts metabolize xylose, the flux through the non-oxidative pentose phosphate pathway is very high, as all carbon from xylose must pass through it. mit.edu This can lead to imbalances in the availability of redox cofactors like NADH and NADPH, which can limit the efficiency of ethanol production. nih.gov By quantifying these fluxes, researchers can identify specific enzymes to target for genetic engineering to improve yields. mdpi.comresearchgate.net

Table 1: Representative Metabolic Fluxes in Engineered S. cerevisiae on Different Carbon Sources. Fluxes are normalized relative to the substrate uptake rate.
Metabolic PathwayRelative Flux on Glucose (%)Relative Flux on Xylose (%)Reference
Pentose Phosphate Pathway (Oxidative)~30-50Low / Negligible mit.edu
Pentose Phosphate Pathway (Non-oxidative)LowHigh (>90) mit.edu
Glycolysis (Upper)~50-70Variable (downstream of PPP) mit.edu
Flux to PyruvateHighLower (potential bottleneck) nih.gov
Flux to EthanolHighLimited by cofactor imbalance nih.govmit.edu

While S. cerevisiae is a workhorse of industrial biotechnology, many other "unconventional" or non-model yeasts and bacteria possess natural abilities to metabolize xylose efficiently. rsc.orgnih.govnih.gov Characterizing the unique metabolic pathways in these organisms is essential for harnessing their potential. Isotopic tracers like this compound are fundamental to this characterization.

For example, ¹³C-MFA has been applied to Escherichia coli to create detailed flux maps for both aerobic and anaerobic growth on xylose. osti.gov These studies, using tracers like [1,2-¹³C]xylose and [5-¹³C]xylose, have revealed significant turnover of lipids under anaerobic conditions and the critical role of β-oxidation for growth. osti.govresearchgate.net In other bacteria, such as Pseudomonas putida, which has been engineered with different xylose utilization pathways (Isomerase, Weimberg, and Dahms), isotopic labeling helps to trace the carbon flow through these synthetic routes and determine which is most efficient for producing specific bioproducts. uvic.ca Similarly, in the plant pathogen Xanthomonas oryzae, feeding with ¹³C-xylose has helped to qualitatively map its central metabolic pathways, confirming the activity of the pentose phosphate pathway. nih.gov

Metabolic Flux Analysis in Fermentation Processes

Enzyme Mechanism Elucidation and Kinetic Isotope Effects

Isotopically labeled substrates are also paramount for probing the detailed mechanisms of individual enzymes. The substitution of a light isotope (e.g., ¹H) with a heavy one (e.g., ²H or D) can alter the rate of a chemical reaction if the bond to that atom is broken or significantly altered in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for studying enzyme transition states.

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, transferring a sugar moiety from a donor to an acceptor molecule. nih.gov They are classified as either "retaining" or "inverting" based on whether the stereochemistry at the anomeric carbon of the sugar is retained or inverted in the product. researchgate.netresearchgate.net This stereochemical outcome is fundamental to the enzyme's mechanism.

Using deuterated substrates can help elucidate these mechanisms. Significant α-deuterium secondary KIEs have been reported for both inverting and retaining GTs, which is consistent with the formation of an oxocarbenium ion-like transition state where the C1-O bond of the donor is cleaved before the acceptor attacks. researchgate.net By measuring the reaction rate of a GT with a substrate like this compound compared to unlabeled xylose, researchers can gain evidence for the nature of the transition state and the chemical steps involved in catalysis. researchgate.net Similarly, glycoside hydrolases, which break glycosidic bonds, are studied using the same principles to understand their retaining or inverting mechanisms.

Determining an enzyme's substrate specificity and its kinetic parameters (such as Kₘ and k꜀ₐₜ) is crucial for understanding its biological role and for its application in biotechnology. Kinetic studies on key enzymes in xylose metabolism, such as xylose isomerase and xylose reductase, define their efficiency and preference for different substrates.

Kinetic isotope effect studies using substrates like this compound provide deeper insight beyond standard Michaelis-Menten kinetics. For example, kinetic studies of D-xylose isomerase performed in heavy water (D₂O) reveal solvent isotope effects, which can help determine the role of proton transfer in the catalytic mechanism. rsc.orgacs.org A normal primary deuterium KIE observed in the isomerization of [2-²H]-D-glucose by xylose isomerase indicated that an intramolecular hydride shift is the rate-determining step. rsc.org Such experiments, when applied with a substrate like this compound, could precisely measure the KIE at the C-3 position, providing specific information about the chemical environment and bond rearrangements at that site during the enzymatic reaction.

Table 2: Example Kinetic Parameters of Xylose-Metabolizing Enzymes.
EnzymeOrganismSubstrateKₘ (mM)k꜀ₐₜ (min⁻¹)Reference
Xylose Reductase (XyrB)Aspergillus nigerD-Xylose3.31587.8
Xylose Reductase (XyrB)Aspergillus nigerL-Arabinose9.94666.9
Xylose IsomeraseStreptomyces rubiginosusD-Xylose (in D₂O)5.0198 (3.3 s⁻¹) rsc.org
Xylose Reductase (TtXR)Thermothelomyces thermophilusD-Xylose58.42115.38

Investigation of Substrate Specificity and Enzyme Kinetics

Applications in Plant Biochemistry and Cell Wall Biology

Xylose is a primary component of hemicellulose, a major constituent of the plant cell wall. Labeled xylose is crucial for studying the synthesis and degradation of these complex biopolymers.

Xylan (B1165943), a polymer of xylose, is the most abundant non-cellulosic polysaccharide in the secondary cell walls of dicots and a major component in grasses. nih.govoup.com Its structure consists of a linear backbone of β-(1,4)-linked xylosyl residues, which can be decorated with various side chains. oup.com Understanding the biosynthesis and turnover of xylan is critical for both fundamental plant biology and for applications aimed at modifying biomass for industrial use.

Isotopic labeling is a key technique for studying these pathways. Researchers have traditionally used radioisotopes, such as ¹⁴C-labeled UDP-xylose, to assay the activity of xylosyltransferases, the enzymes responsible for building the xylan backbone. nih.govoup.com In these experiments, microsomal fractions from plant tissues are incubated with the labeled sugar nucleotide, and the incorporation of radioactivity into polysaccharide products is measured. oup.com

The use of a stable isotope-labeled precursor like this compound offers a non-radioactive alternative for tracing metabolic fate. After being taken up by plant cells, this compound would be converted into its activated form, UDP-Xylose-d1-3. This labeled building block can then be incorporated into the growing xylan chain by xylan synthases. By using advanced analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the deuterium label within the xylan polymer. This allows for detailed studies on the rate of xylan synthesis, its transport and deposition within the cell wall, and its subsequent turnover without the need for radioactive materials.

Lignocellulosic biomass is a vast renewable resource, but its complex and recalcitrant structure, composed of cellulose, hemicellulose, and lignin, makes it difficult to break down. mdpi.com The degradation of hemicellulose yields xylose, which can then be converted into biofuels and other valuable chemicals. researchgate.net

Tracing the fate of xylose during biomass degradation is essential for optimizing these conversion processes. Isotopic labeling allows for the precise tracking of molecules through complex chemical or biological systems. For example, ¹³C-labeled xylose has been used to study the fermentation of biomass decomposition products by microorganisms. rutgers.edu The conversion of xylose to furfural, a key platform chemical, is a major degradation pathway. Studies using deuterated xylose have been instrumental in clarifying the chemical mechanisms of this conversion. nih.govraineslab.com

By introducing this compound into a biomass degradation system, researchers can monitor its specific conversion pathways. For instance, in a microbial fermentation process, the deuterium label can be tracked into final products like ethanol or other biochemicals, allowing for a precise quantification of conversion efficiency from a specific xylose pool. Similarly, in chemical degradation studies, the presence and position of the deuterium in various breakdown products can provide evidence for specific reaction mechanisms and help identify rate-limiting steps or byproduct formation pathways. wur.nl

Xylan Biosynthesis and Turnover in Plant Cell Wall Components

Cellular Uptake and Transport Mechanism Research in Model Organisms

The transport of sugars across the cell membrane is the first critical step in their metabolism. nih.gov Understanding the mechanisms and specificity of sugar transporters is vital, especially in efforts to engineer microorganisms for efficient utilization of mixed sugars derived from biomass, such as glucose and xylose.

Many microorganisms, like the industrially important yeast Saccharomyces cerevisiae, have a limited capacity for xylose uptake, which often relies on general hexose (B10828440) transporters that have a much higher affinity for glucose. nih.gov This leads to inefficient xylose utilization when glucose is present. Therefore, a major goal in metabolic engineering is to identify or engineer transporters with high specificity for xylose.

Assessing transporter function often involves expressing the transporter in a host organism and measuring the uptake of labeled substrates. While radioactive labels are common, stable isotopes provide distinct advantages. Advanced techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) have emerged as powerful tools for studying the conformational dynamics of transport proteins, which is intimately linked to their substrate specificity. biorxiv.org

A study on the bacterial xylose transporter XylE used HDX-MS to compare how the protein's structure responded to binding its substrate (xylose) versus an inhibitor (glucose). The results showed that binding xylose, but not glucose, triggered specific conformational changes in the protein, priming it for the transport cycle. biorxiv.org This illustrates how deuterium can be used to reveal the mechanistic basis of transporter specificity beyond simple binding affinity.

While this study used deuterium exchange on the protein itself, a substrate like this compound could be used to probe the transport process directly. By performing kinetic assays with both labeled and unlabeled xylose, researchers could determine if there is a kinetic isotope effect on the transport rate itself. A measurable KIE would provide profound insights into the transport mechanism, suggesting that a C-H bond event at the C-1 position is involved in a rate-limiting step of translocation across the membrane. This approach would offer a new layer of detail in characterizing and comparing the specificity and efficiency of different carbohydrate transporters. nih.govbiorxiv.org

Table 2: Key Findings from HDX-MS Analysis of the XylE Transporter This table summarizes differential deuterium uptake patterns observed in the XylE protein upon binding different sugars, as described in the source. biorxiv.org

StateObservationInterpretation
Apo (unbound) Baseline deuterium uptakeGround state of the transporter
Xylose-bound Protection from deuterium uptake in specific regionsSubstrate binding induces conformational changes that shield parts of the protein, preparing it for transport.
Glucose-bound Different deuterium uptake pattern compared to xylose-boundInhibitor binding locks the transporter in a state that is not competent for the full transport cycle.

Xylose D1 3 in Advanced Analytical Method Development

Development of Reference Standards for Xylose Quantification in Complex Matrices

The establishment of a reliable analytical method for xylose quantification necessitates the use of well-characterized reference standards. A reference standard is a highly purified compound used as a measurement base. In the context of quantifying xylose in complex biological matrices like urine, plasma, or fermentation broths, an ideal reference standard method involves isotope dilution mass spectrometry (ID-MS), which is considered a "gold standard" approach. mayocliniclabs.com

Xylose-d1-3, being a stable isotope-labeled version of D-xylose, is an excellent candidate for developing such reference standards. The analytical method is validated by assessing several key parameters, including linearity, the limit of detection (LOD), the limit of quantification (LOQ), precision, and accuracy. nih.gov For instance, a method for D-xylose determination in urine and serum was validated, demonstrating excellent linearity over a concentration range of 0.125 to 5.0 mg/L. nih.gov The precision of such methods is evaluated at different concentration levels, with intra- and inter-assay coefficients of variation (CV) typically below 15%. nih.gov

The use of an isotopically labeled standard like this compound is particularly advantageous in complex matrices where matrix effects can suppress or enhance the analyte signal. By adding a known amount of this compound to the sample, any variations during sample preparation and analysis affect both the analyte (xylose) and the internal standard similarly, allowing for accurate correction and quantification.

A typical validation summary for a xylose quantification method using an internal standard approach in a complex matrix like urine is presented in Table 1.

Table 1: Exemplary Validation Parameters for a Xylose Quantification Method in Urine

Parameter Result
Linearity (R²) > 0.999
Range 0.1 - 200 mg/L
Limit of Detection (LOD) 0.05 mg/L
Limit of Quantification (LOQ) 0.15 mg/L
Precision (CV%)
Intra-assay < 5%
Inter-assay < 8%
Accuracy (Recovery %)
Low QC (0.5 mg/L) 98.5%
Medium QC (50 mg/L) 101.2%
High QC (150 mg/L) 99.8%

Internal Standard Applications in Chromatography-Mass Spectrometry Platforms

Chromatography coupled with mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the selective and sensitive quantification of small molecules like xylose in complex mixtures. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision in LC-MS/MS assays. nih.gov

The principle of using this compound as an internal standard lies in its chemical and physical similarity to the unlabeled xylose. It co-elutes with the native xylose during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This allows for the calculation of an analyte-to-internal standard peak area ratio, which corrects for variations in sample extraction, injection volume, and ionization efficiency. nih.gov

For example, in the analysis of carbohydrates in a food matrix like jujube extract, xylose has been used as an internal standard for the quantification of other sugars by LC-MS/MS. nih.gov A similar approach using this compound for xylose quantification would involve adding a fixed concentration of the labeled standard to all samples and calibration standards. The response ratio of xylose to this compound is then plotted against the concentration of xylose to generate a calibration curve.

The performance of such a method is typically evaluated for linearity, precision, and recovery. The data in Table 2 illustrates the kind of results expected from a validated LC-MS/MS method for xylose quantification using an isotopically labeled internal standard.

Table 2: Performance of an LC-MS/MS Method for Xylose Quantification using a Labeled Internal Standard

Analyte Linearity Range (µg/mL) Precision (RSD, %) Recovery (%)
Xylose 0.1 - 100 0.998 < 5 95 - 105

The selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in tandem mass spectrometry are often employed to enhance selectivity and sensitivity. For xylose and its deuterated internal standard, specific precursor-to-product ion transitions would be monitored.

Tracers for Reaction Monitoring and Process Optimization in Bioreactions

Beyond its use as a quantification standard, isotopically labeled this compound can serve as a powerful tracer to monitor metabolic pathways and optimize bioreactions, such as microbial fermentation for biofuel production. In these applications, the labeled xylose is introduced into the fermentation medium, and its conversion into various metabolites is tracked over time. This approach, known as metabolic flux analysis (MFA), provides detailed insights into the activity of different metabolic pathways. umich.edunih.gov

While many MFA studies have utilized 13C-labeled substrates, the principles are directly applicable to deuterium-labeled tracers like this compound. By analyzing the isotopic labeling patterns in downstream metabolites using techniques like GC-MS or LC-MS, researchers can quantify the rates (fluxes) of intracellular reactions. umich.edunih.gov This information is invaluable for identifying metabolic bottlenecks and for guiding genetic engineering strategies to improve the efficiency of xylose utilization and the production of desired bioproducts. ich.org

For example, in the context of lignocellulosic biorefineries, efficient fermentation of xylose, a major component of hemicellulose, is critical. ich.org Studies have used labeled xylose to investigate co-utilization of glucose and xylose in engineered yeast and bacteria. nih.gov By tracing the fate of the deuterium (B1214612) label from this compound, one could determine the flux through key pathways such as the pentose (B10789219) phosphate (B84403) pathway and glycolysis.

Table 3 presents a hypothetical example of how data from a tracer experiment using labeled xylose could be used to compare metabolic fluxes in a wild-type versus an engineered microbial strain, highlighting the impact of genetic modifications on xylose metabolism.

Table 3: Example of Metabolic Flux Data from a Tracer Experiment with Labeled Xylose

Metabolic Flux (relative to Xylose uptake rate) Wild-Type Strain Engineered Strain
Xylose Uptake 100 100
Pentose Phosphate Pathway 70 95
Glycolysis 25 60
Biomass Production 3 10
Byproduct Formation 2 0.5

Such data is instrumental for process optimization, allowing for the rational design of fermentation conditions and microbial strains for enhanced production of biofuels and other biochemicals from renewable feedstocks.

Future Directions and Emerging Research Avenues

Development of Novel Regiospecific Deuteration Methodologies

The synthesis of selectively deuterated carbohydrates like Xylose-d1-3 is foundational to their use in advanced research. While methods exist, the development of more efficient, scalable, and highly specific deuteration techniques remains a critical research frontier. Current challenges include the need for multi-step syntheses, the use of expensive reagents, and achieving precise control over the position of the deuterium (B1214612) label. anr.fr

Future research is focused on overcoming these limitations through several innovative approaches:

Advanced Catalytic Hydrogen Isotope Exchange (HIE): HIE represents a powerful strategy for introducing deuterium into organic molecules. snnu.edu.cn Research is moving towards developing novel metal catalysts (e.g., based on iridium, rhodium, or ruthenium) that can direct the H-D exchange to specific positions on the carbohydrate ring under milder conditions. snnu.edu.cnresearchgate.net For instance, ruthenium on carbon (Ru/C) has been shown to catalyze regiospecific deuteration on carbons adjacent to free hydroxyl groups. researchgate.netresearchgate.net The development of catalysts with tailored surface properties or the use of directing groups that chelate the metal catalyst could enhance the regiospecificity required to produce compounds like this compound without complex protecting group chemistry. anr.fr

Continuous Flow Chemistry: Implementing deuteration reactions in continuous flow systems offers significant advantages, including improved safety, scalability, and reaction efficiency. rsc.org A site- and stereoselective continuous flow method using a Ru/C catalyst has been developed for labeling carbohydrates, demonstrating the potential for low-cost, gram-scale production. anr.frrsc.org Further refinement of this technology could make specifically labeled sugars more accessible for widespread research.

Enzymatic and Photochemical Methods: Biocatalysis and photochemistry are emerging as green and highly selective alternatives to traditional chemical synthesis. nih.govacs.org The discovery or engineering of enzymes, such as a photodecarboxylase from Chlorella variabilis (CvFAP), that can catalyze specific deuterium incorporation from D₂O under mild, light-driven conditions, opens new possibilities. nih.gov Exploring enzymes that act on xylose or its precursors could provide a direct and highly specific route to this compound.

Table 1: Comparison of Emerging Deuteration Methodologies for Carbohydrates

Methodology Principle Potential Advantages Key Research Challenges
Advanced Catalytic HIE Direct exchange of hydrogen for deuterium on the carbohydrate backbone using a metal catalyst (e.g., Iridium, Ruthenium). snnu.edu.cn Potentially fewer synthetic steps; can be applied late in a synthetic route. researchgate.net Achieving high regiospecificity; catalyst cost and removal; harsh reaction conditions. nih.gov
Continuous Flow Synthesis The reaction is performed in a continuously flowing stream rather than in a batch. rsc.org Scalability for large-scale production; improved heat and mass transfer; enhanced safety and control. anr.frrsc.org Initial setup cost; potential for channel clogging; optimization of flow parameters.
Enzymatic Deuteration Use of enzymes to catalyze the site-specific incorporation of deuterium from a source like D₂O. nih.gov High regio- and stereoselectivity; mild reaction conditions; environmentally friendly. nih.gov Discovery and engineering of suitable enzymes; substrate scope limitations.
Photochemical Deuteration Use of light energy to drive the deuteration reaction, often with a photocatalyst. nih.gov Mild reaction conditions; novel reactivity patterns. Substrate scope; controlling selectivity; requirement for specialized equipment.

Expansion of this compound Applications in Glycomics and Glycoproteomics (Non-Human)

Glycomics and glycoproteomics aim to characterize the complete set of glycans and glycoproteins in a biological system. nih.govnih.gov Xylose is a critical structural component of glycans in many non-human organisms, such as plants and some bacteria, making this compound an ideal tracer for these systems. frontiersin.orgneb.com

Plant Glycobiology: Plant N-glycans are structurally distinct from their mammalian counterparts, often featuring β(1,2)-linked xylose residues on the mannose core. frontiersin.orgtno.nl This modification is immunogenic in mammals and is a key consideration in the development of plant-based expression systems for therapeutic proteins. researchgate.net Supplying this compound to plant cell cultures or whole plants would enable researchers to trace its incorporation into glycoproteins and cell wall polysaccharides. Using mass spectrometry, scientists can track the flux through glycosylation pathways, identify novel xylosylated structures, and understand how glycan profiles change in response to environmental stress or genetic modification. frontiersin.orgresearchgate.net

Microbial Glycobiology: Xylose is a component of various bacterial polysaccharides and glycoconjugates. Understanding how bacteria synthesize and utilize these structures is crucial for microbiology and biotechnology. Deuterated carbohydrate probes can serve as "label-free" substrates to investigate carbohydrate uptake and metabolism in microorganisms. Feeding this compound to bacterial cultures can help elucidate the biosynthetic pathways of xylans and other essential polysaccharides, providing insights that could be leveraged for developing new antimicrobial strategies or for engineering microbes for biofuel production.

Table 2: Potential Applications of this compound in Non-Human Glycomics

Organism/System Key Role of Xylose Research Question Addressable with this compound Analytical Technique
Plants (e.g., Arabidopsis thaliana) Core component of complex N-glycans; major constituent of hemicellulose (xylan) in cell walls. frontiersin.orgtno.nl What is the turnover rate of xylosylated glycoproteins? How does stress affect xylan (B1165943) biosynthesis and deposition in the cell wall? Mass Spectrometry (MS) oup.com, Nuclear Magnetic Resonance (NMR)
Yeast (e.g., Pichia pastoris) Used as a carbon source; potential for engineering xylosylation pathways. neb.com Can engineered yeast strains incorporate xylose into recombinant proteins? What are the metabolic fates of xylose? Liquid Chromatography-Mass Spectrometry (LC-MS) nih.gov
Bacteria (e.g., Bacillus circulans) Substrate for enzymes like xylanase; component of capsular polysaccharides. nih.gov How is xylose metabolized and incorporated into the bacterial cell envelope? What is the flux through the pentose (B10789219) phosphate (B84403) pathway? Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS mdc-berlin.de
Recombinant Protein Expression (Plant/Insect Cells) Non-human glycan modification on therapeutic proteins. neb.com What is the rate and extent of xylosylation on a specific recombinant glycoprotein? MALDI-TOF MS nih.gov, LC-ESI-MS/MS oup.com

Integration of Deuterium Labeling with Multi-Omics Approaches for Holistic Mechanistic Insights

The true power of stable isotope labeling is realized when it is integrated with other 'omics' technologies, such as proteomics, transcriptomics, and metabolomics. mdc-berlin.denih.gov This multi-omics approach provides a systems-level view of how cellular networks respond to stimuli or genetic perturbations.

Metabolic labeling with a deuterated substrate like this compound allows for the precise tracking of atoms through metabolic networks. researchgate.netnih.gov For example, as this compound is processed through pathways like the pentose phosphate pathway, the deuterium label will be incorporated into a wide array of downstream metabolites, including nucleotides, amino acids, and lipids. nih.govresearchgate.net By combining stable isotope-resolved metabolomics (SIRM) with quantitative proteomics and transcriptomics, researchers can build comprehensive models of cellular metabolism. mdc-berlin.denih.gov

A hypothetical workflow could involve:

Culturing a non-human system (e.g., plant cells) with this compound as a tracer.

Metabolomics Analysis: Using mass spectrometry to identify and quantify the incorporation of deuterium into hundreds of metabolites, revealing the activity of specific metabolic pathways. nih.gov

Proteomics Analysis: Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification to measure changes in the abundance of key enzymes and regulatory proteins. mdc-berlin.decreative-proteomics.com

Transcriptomics Analysis: Using RNA-Seq to measure changes in gene expression for metabolic enzymes and transporters.

Data Integration: Combining these datasets to correlate changes in gene expression and protein levels with the observed metabolic fluxes, providing a holistic understanding of how the organism utilizes xylose. nih.gov

Table 3: Illustrative Multi-Omics Experiment Using this compound in Plant Cells

Omics Layer Technique Information Gained Integrated Insight
Metabolomics D₂O or this compound labeling followed by LC-MS/MS Quantitative metabolic flux through pentose phosphate pathway and glycolysis; identification of deuterated downstream products (e.g., nucleotides, amino acids). nih.govresearchgate.net Correlates gene/protein expression with actual pathway activity. Reveals post-transcriptional or allosteric regulation of metabolic enzymes.
Proteomics Label-free Quantification or SILAC followed by LC-MS/MS Changes in the abundance of metabolic enzymes, transporters, and glycosyltransferases. nih.govcreative-proteomics.com Identifies key enzymes whose expression levels are linked to changes in xylose metabolism.
Transcriptomics RNA-Sequencing Changes in mRNA levels for all expressed genes, including those in metabolic and glycosylation pathways. Determines if metabolic changes are driven by transcriptional regulation.

Exploration of this compound as a Probe for Biomolecular Interactions and Dynamics

Deuterium-labeled ligands are invaluable tools for studying the interactions between small molecules and proteins. this compound can serve as a subtle probe to investigate the binding mechanisms of xylose-specific proteins, such as lectins and enzymes, without significantly perturbing the system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying biomolecular interactions in solution. rsc.org The substitution of a proton with a deuterium atom at a specific site, as in this compound, simplifies complex ¹H NMR spectra, making it easier to assign signals and analyze conformational changes upon binding. This approach can be used to precisely map the binding interface of a xylose-binding protein and determine the affinity (Kd) of the interaction. rsc.org

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is incubated in D₂O. nih.gov The presence of a bound ligand, like this compound, can protect regions of the protein from exchange, typically at the binding site. nih.gov By comparing the deuterium uptake of a protein in the presence and absence of this compound, researchers can map the binding site and identify allosteric changes in protein conformation and dynamics that occur upon binding. nih.govmdpi.com This is particularly relevant for enzymes like xylanases, where understanding substrate binding and dynamics is key to their function. nih.gov

Table 4: Probing Biomolecular Interactions with this compound

Target Protein Class Example Research Goal Technique
Glycoside Hydrolases Xylanase from Bacillus circulans (BcX) nih.gov To understand how the substrate binds within the active site cleft and identify conformational changes during the catalytic cycle. HDX-MS, NMR Spectroscopy rsc.orgnih.gov
Plant Lectins Xylose-specific lectins To map the carbohydrate-binding site and determine the structural basis for specificity. Saturation Transfer Difference (STD) NMR, HDX-MS rsc.orgnih.gov
Sugar Transporters Xylose transporters in yeast or bacteria To study the kinetics and structural dynamics of sugar transport across the cell membrane. Solid-State NMR, HDX-MS
Glycosyltransferases Xylosyltransferases involved in plant cell wall synthesis To probe the donor substrate binding site and investigate the enzyme's mechanism of action. NMR Spectroscopy, Isothermal Titration Calorimetry (ITC) mdpi.com

Q & A

Basic Questions

Q. How can Xylose-d1-3 be synthesized with high isotopic purity for metabolic flux analysis?

  • Methodology : Synthesis typically involves catalytic deuteration of xylose precursors under controlled conditions (e.g., acid-catalyzed exchange in deuterated solvents). Post-synthesis purification via HPLC or column chromatography ensures isotopic purity (>98% deuterium incorporation). Isotopic enrichment should be verified using NMR (¹H and ²H NMR) or mass spectrometry (MS) .
  • Key Considerations : Avoid contamination with non-deuterated xylose during handling. Store synthesized compounds in inert, airtight containers under dry conditions to prevent isotopic exchange with ambient moisture .

Q. What are the critical steps for integrating this compound into microbial culture media for tracer studies?

  • Experimental Design :

Prepare media with this compound as the sole carbon source, ensuring isotopic homogeneity.

Validate media sterility to prevent microbial contamination, which could alter isotopic ratios.

Pre-equilibrate cultures to minimize isotopic dilution from endogenous carbon sources.

  • Validation : Use control experiments with non-deuterated xylose to benchmark metabolic activity and confirm tracer specificity .

Advanced Research Questions

Q. How can natural abundance deuterium interference be corrected when quantifying this compound uptake in plant tissues via GC-MS?

  • Data Analysis Strategy :

  • Construct calibration curves using this compound standards spiked into plant matrices to account for matrix effects.
  • Apply correction algorithms (e.g., isotopic pattern deconvolution) to distinguish tracer-derived signals from natural deuterium background.
  • Validate with parallel experiments using ¹³C-labeled xylose to cross-check metabolic flux consistency .

Q. What experimental controls are essential to validate this compound specificity in NMR-based metabolic tracking?

  • Control Experiments :

Compare spectra from this compound-fed systems with those using non-deuterated xylose to identify tracer-specific peaks.

Include a "no-tracer" control to rule out endogenous deuterium signals.

Use heteronuclear 2D NMR (e.g., HSQC) to resolve spectral overlaps in complex biological matrices.

  • Limitations : Deuteration may slightly alter substrate kinetics; validate with kinetic assays comparing deuterated and non-deuterated analogs .

Q. How can isotopic dilution effects be mitigated in long-term this compound tracer studies?

  • Optimization Strategies :

  • Use chemostat cultures to maintain steady-state conditions and minimize carbon source fluctuations.
  • Periodically replenish this compound to counteract dilution from cell turnover or extracellular metabolism.
  • Model dilution effects mathematically (e.g., using isotopomer balancing) to adjust flux calculations .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring this compound stability during prolonged storage?

  • Storage Guidelines :

  • Store in vacuum-sealed containers under argon or nitrogen to prevent oxidation and moisture uptake.
  • Monitor deuterium retention periodically via MS or NMR.
  • Avoid repeated freeze-thaw cycles; aliquot into single-use vials for long-term stability .

Q. How to resolve discrepancies in metabolic flux data derived from this compound versus ¹³C-labeled tracers?

  • Data Contradiction Analysis :

Cross-validate using complementary techniques (e.g., combining NMR for positional labeling with MS for bulk isotopomer analysis).

Check for isotopic cross-talk in analytical methods (e.g., overlapping mass fragments or NMR peaks).

Replicate experiments under identical conditions to isolate technical vs. biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.